2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE is a complex organic compound with a unique structure that includes a cyclopropane ring, a brominated phenoxy group, and a hydrazino carbothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE typically involves multiple steps. One common method starts with the bromination of 4-ethylphenol to produce 2-bromo-4-ethylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. The acetic acid derivative is then converted to its acyl chloride form using thionyl chloride. This acyl chloride is reacted with hydrazine to form the hydrazide. Finally, the hydrazide is reacted with cyclopropanecarboxylic acid isothiocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the phenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in the replacement of the bromine atom with a different functional group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful for studying cellular processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The hydrazino carbothioyl moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonothioyl)-4-chlorobenzamide
- N-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonothioyl)-4-biphenylcarboxamide
Uniqueness
2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE is unique due to its combination of a cyclopropane ring and a brominated phenoxy group. This structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds. The presence of the hydrazino carbothioyl moiety also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C15H18BrN3O3S |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[[[2-(2-bromo-4-ethylphenoxy)acetyl]amino]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H18BrN3O3S/c1-2-9-3-6-12(11(16)7-9)22-8-13(20)18-19-15(23)17-14(21)10-4-5-10/h3,6-7,10H,2,4-5,8H2,1H3,(H,18,20)(H2,17,19,21,23) |
InChI Key |
BQPMLHXCURMBEC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)Br |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.